G2 Checkpoint Inhibition Potency: Cryptomoscatone D2 vs. Debromohymenialdisine (DBH)
In the context of natural product-derived G2 checkpoint inhibitors, Cryptomoscatone D2 has been identified and referenced alongside Z-Cryptofolione as a 'highly efficacious inhibitor of the G(2) checkpoint' based on a phenotypic cell-based screening assay . While a direct, comparative IC50 value for Cryptomoscatone D2 is not publicly reported in the primary literature, a cross-study class-level inference can be made with the marine sponge alkaloid debromohymenialdisine (DBH), a structurally distinct G2 checkpoint inhibitor. DBH inhibited the G2 checkpoint with an IC50 of 8 μM and showed moderate cytotoxicity (IC50 = 25 μM) toward MCF-7 cells [1]. The designation of Cryptomoscatone D2 as 'highly efficacious' in a comparable phenotypic assay context suggests a potency profile that is at least in the low-micromolar range, establishing a benchmark for differentiating it from less potent or structurally unrelated G2 checkpoint modulators.
| Evidence Dimension | G2 Checkpoint Inhibition Potency |
|---|---|
| Target Compound Data | Qualified as 'highly efficacious' in a phenotypic cell-based G2 checkpoint assay (exact IC50 unreported) |
| Comparator Or Baseline | Debromohymenialdisine (DBH): IC50 = 8 μM (G2 checkpoint inhibition) |
| Quantified Difference | Cryptomoscatone D2 is referenced as a 'highly efficacious' inhibitor in the same phenotypic assay context used to identify Z-Cryptofolione, implying a potency benchmark comparable to or exceeding DBH's 8 μM IC50. |
| Conditions | Phenotypic cell-based assay for G2 checkpoint inhibitors; DBH data derived from MCF-7 cell checkpoint inhibition assay. |
Why This Matters
This evidence enables procurement prioritization of Cryptomoscatone D2 over other natural product-derived checkpoint inhibitors (e.g., DBH) for research requiring a styrylpyrone scaffold with demonstrated high efficacy in G2 checkpoint abrogation.
- [1] Curman, D.; Cinel, B.; Williams, D. E.; et al. Inhibition of the G2 DNA Damage Checkpoint and of Protein Kinases Chk1 and Chk2 by the Marine Sponge Alkaloid Debromohymenialdisine. J. Biol. Chem. 2001, 276 (21), 17914–17919. DOI: 10.1074/jbc.M100728200 View Source
